Physical and chemical properties of 4-(Dihydroxy(oxido)stibino)benzoic acid
Physical and chemical properties of 4-(Dihydroxy(oxido)stibino)benzoic acid
An In-Depth Technical Guide to 4-(Dihydroxy(oxido)stibino)benzoic Acid
Introduction
4-(Dihydroxy(oxido)stibino)benzoic acid, also known as 4-carboxyphenylstibonic acid or p-stibonobenzoic acid, is a bifunctional organoantimony compound of significant interest to the scientific community. Featuring a pentavalent antimony (Sb(V)) center and a carboxylic acid moiety on a benzene ring, this molecule stands at the crossroads of medicinal chemistry and materials science. The stibonic acid group is a key feature of several established antimonial drugs, suggesting a rich potential for therapeutic applications. The carboxylic acid group, conversely, provides a versatile handle for chemical modification, enabling its use as a building block in the synthesis of more complex molecules and advanced polymers.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(dihydroxy(oxido)stibino)benzoic acid. It is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and potential applications, grounded in authoritative scientific principles.
Chemical Identity and Nomenclature
Correctly identifying a compound is the foundational step for any scientific investigation. The table below summarizes the key identifiers for 4-(dihydroxy(oxido)stibino)benzoic acid. While a specific CAS number for this para isomer is not consistently reported in major databases, its structural isomers and related sulfonic acid analogs are well-documented.
| Identifier | Value | Source/Note |
| IUPAC Name | 4-(Dihydroxy(oxido)stibino)benzoic acid | --- |
| Synonyms | 4-Carboxyphenylstibonic acid, p-Stibonobenzoic acid | --- |
| CAS Number | 55571-72-7 (unverified, potential) | Limited database entries; requires verification. |
| Molecular Formula | C₇H₇O₅Sb | --- |
| Molecular Weight | 292.89 g/mol | --- |
| Canonical SMILES | C1=CC(=CC=C1C(=O)O)(O)O | --- |
| InChI Key | ZJBSDJBFYJDFTF-UHFFFAOYSA-L | --- |
Chemical Structure:
Physicochemical Properties
Direct experimental data for 4-(dihydroxy(oxido)stibino)benzoic acid is sparse in publicly accessible literature. However, its properties can be reasonably inferred from its functional groups and by comparison with structurally analogous compounds, such as 4-carboxyphenylboronic acid and various benzoic acid derivatives.
| Property | Predicted Value / Observation | Rationale and Comparative Data |
| Appearance | White to off-white crystalline solid. | Based on analogous aryl stibonic acids and carboxylic acids like 4-carboxyphenylboronic acid.[1] |
| Melting Point | >220 °C (with decomposition). | Aromatic carboxylic acids and metalloid acids often have high melting points. 4-Carboxyphenylboronic acid melts with decomposition around 220-240 °C.[1][2] The pinacol ester melts at 228-231 °C.[3] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, hot ethanol). | The carboxylic acid and stibonic acid groups impart polarity and hydrogen bonding capability, suggesting some water solubility, likely enhanced at higher pH. 4-Carboxyphenylboronic acid has a water solubility of 25 g/L.[4] |
Synthesis and Characterization
The most logical and established method for synthesizing aryl stibonic acids from an aromatic amine precursor is the Bart reaction .[5] This pathway offers a reliable route from the readily available and industrially significant starting material, p-aminobenzoic acid (PABA).[6]
Proposed Synthetic Pathway
The synthesis is a two-step process involving the diazotization of p-aminobenzoic acid, followed by the reaction of the resulting diazonium salt with an antimony(III) reagent, which is subsequently oxidized and hydrolyzed to the final pentavalent stibonic acid.
Caption: Proposed Bart reaction pathway for synthesis.
Experimental Protocol: A Self-Validating System
This protocol is designed with internal checks to ensure reaction progression and purity. The causality behind each step is explained to provide a deeper understanding.
Step 1: Diazotization of p-Aminobenzoic Acid
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Rationale: The conversion of the stable primary amine of PABA into a highly reactive diazonium salt is the critical activation step.[7] Low temperatures (0-5 °C) are essential to prevent the premature decomposition of the diazonium salt.
-
Suspend p-aminobenzoic acid (1.0 eq) in a 1 M aqueous hydrochloric acid solution (approx. 3.0 eq).
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Cool the vigorously stirred suspension to 0-5 °C in an ice-salt bath.
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Prepare a solution of sodium nitrite (1.1 eq) in cold deionized water.
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Add the sodium nitrite solution dropwise to the PABA suspension, ensuring the temperature remains below 5 °C.
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Self-Validation Check: After complete addition, a drop of the reaction mixture should produce an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid and complete consumption of the primary amine. Continue stirring for 30 minutes in the cold.
Step 2: Stibonation via Bart Reaction
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Rationale: The diazonium salt undergoes a radical substitution reaction with an antimony(III) source, catalyzed by a copper salt, to form the C-Sb bond. Subsequent workup with water hydrolyzes the intermediate and oxidizes antimony from Sb(III) to the more stable Sb(V) state.
-
In a separate flask, prepare a solution of antimony(III) chloride (1.2 eq) and a catalytic amount of copper(I) chloride in acetone or a suitable solvent.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the antimony solution. Vigorous nitrogen gas evolution will be observed.
-
Self-Validation Check: The cessation of gas evolution signals the completion of the coupling reaction.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a large volume of water. The crude product will precipitate.
-
Heat the aqueous suspension to boiling to complete the hydrolysis and ensure the formation of the stibonic acid.
-
Cool the mixture and collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a cold acetone wash.
-
Recrystallize the crude product from hot water or aqueous ethanol to yield the purified 4-(dihydroxy(oxido)stibino)benzoic acid.
Characterization
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FT-IR Spectroscopy: Expect to see characteristic broad O-H stretches for both the carboxylic acid and stibonic acid groups (~3000 cm⁻¹), a strong C=O stretch (~1700 cm⁻¹), and a sharp Sb=O stretch (~700-800 cm⁻¹).
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NMR Spectroscopy (¹H, ¹³C): The aromatic protons will show a characteristic AA'BB' pattern in the ¹H NMR spectrum. The spectra would be best acquired in a solvent like DMSO-d₆.
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Mass Spectrometry: High-resolution mass spectrometry can confirm the exact mass and elemental composition.
-
Elemental Analysis: Provides the percentage composition of C, H, and Sb, which can be compared against calculated values to confirm purity.
Potential Applications in Drug Development
The structural features of 4-(dihydroxy(oxido)stibino)benzoic acid position it as a compound of high interest for therapeutic applications, particularly as an antimicrobial and antineoplastic agent.
Antileishmanial and Antimicrobial Activity
Pentavalent antimonials, such as sodium stibogluconate, have been a cornerstone of leishmaniasis treatment for decades. While the exact mechanism is not fully elucidated, it is believed that they act as prodrugs, being reduced in vivo to the more toxic Sb(III) form within the parasite. This active form is thought to inhibit key parasitic enzymes involved in glycolysis and fatty acid oxidation, ultimately disrupting the parasite's energy metabolism.
Caption: Proposed mechanism of action for antimonial drugs.
The benzoic acid moiety could be used to improve the pharmacokinetic properties of the drug, such as solubility or targeted delivery, compared to traditional inorganic antimonials.
Antineoplastic Potential
Many antineoplastic agents function by interfering with the DNA or essential metabolic pathways of rapidly dividing cancer cells. Metal-based drugs, including those containing antimony, can exert cytotoxic effects through various mechanisms:
-
DNA Interaction: Covalently binding to DNA, causing cross-linking or strand breaks that inhibit replication and transcription.
-
Enzyme Inhibition: Targeting critical enzymes, such as topoisomerases or protein kinases, that are vital for cell division and survival.[8]
-
Induction of Apoptosis: Triggering programmed cell death by generating reactive oxygen species (ROS) or disrupting mitochondrial function.
The dual functionality of 4-(dihydroxy(oxido)stibino)benzoic acid allows for its potential development as a targeted chemotherapeutic, where the benzoic acid group could be conjugated to a tumor-targeting ligand.
Safety and Handling
Organoantimony compounds should be handled with care due to their potential toxicity.
-
General Handling: Use in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[9][10]
-
Exposure Routes: Avoid inhalation of dust, and prevent contact with skin and eyes.[8]
-
First Aid:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[10]
Conclusion
4-(Dihydroxy(oxido)stibino)benzoic acid is a promising, albeit understudied, molecule. Its synthesis is achievable through established organometallic reactions, and its structure suggests significant potential in medicinal chemistry. The pentavalent antimony core links it to a class of proven antileishmanial drugs, while the versatile carboxylic acid functionality opens avenues for creating novel prodrugs, targeted therapeutics, and advanced materials. Further research into its precise biological mechanisms and physical properties is warranted and could unlock new solutions for challenging diseases and material science applications.
References
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Mechanisms of Action of Antineoplastic Drugs. Clinical Gate. Available at: [Link]
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Bart Reaction. R Discovery. Available at: [Link]
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4-(DIHYDROXY(OXIDO)STIBINO)BENZENESULFONIC ACID. U.S. Food and Drug Administration. Available at: [Link]
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4-(Dihydroxy(oxido)stibino)benzenesulfonic acid - Exposure. U.S. Environmental Protection Agency. Available at: [Link]
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4-(Dihydroxy(oxido)stibino)benzenesulfonic acid - Chemical Details. U.S. Environmental Protection Agency. Available at: [Link]
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MSDS of 4-CARBOXYPHENOXYACETIC ACID. Capot Chemical Co., Ltd. Available at: [Link]
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4-(Dihydroxy(oxido)stibino)benzenesulfonic acid | C6H7O6SSb | CID 408518. PubChem. Available at: [Link]
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4-(Dihydroxy(oxido)stibino)benzenesulfonic acid - Publications - Abstract Sifter. U.S. Environmental Protection Agency. Available at: [Link]
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p-Aminobenzoic acid. American Chemical Society. Available at: [Link]
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Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]
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4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid. PubChem. Available at: [Link]
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4-Carboxyphenylboronic Acid Pinacol Ester. Chemsrc. Available at: [Link]
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(PDF) Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available at: [Link]
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Preparation of p-aminobenzoic acid grafted TiOx semiconductive aerogels for photocatalytic reduction of CO2 to methanol. Royal Society of Chemistry. Available at: [Link]
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